(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanenitrile
Description
Properties
IUPAC Name |
(Z)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)-3-(4-pyrrolidin-1-ylsulfonylphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-24-19-7-3-2-6-18(19)23-21(24)17(14-22)20(26)15-8-10-16(11-9-15)29(27,28)25-12-4-5-13-25/h2-3,6-11,26H,4-5,12-13H2,1H3/b20-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMSAEIKYLFDKV-JZJYNLBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=C(C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C(/C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)\O)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanenitrile typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Nitrile Group: The nitrile group can be introduced via a nucleophilic substitution reaction using a suitable nitrile precursor.
Formation of the Pyrrolidine Sulfonyl Phenyl Moiety:
Final Coupling Reaction: The final step involves coupling the benzimidazole core with the pyrrolidine sulfonyl phenyl moiety under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Oxidation Reactions
The ketone group at position 3 and the benzimidazole core are primary sites for oxidation.
Reduction Reactions
The nitrile and ketone groups are susceptible to reduction.
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the benzimidazole ring and sulfonylphenyl group.
Electrophilic Aromatic Substitution (EAS)
Nucleophilic Substitution
The nitrile group participates in nucleophilic additions:
Condensation and Cyclization
The ketone and nitrile groups enable condensation reactions:
Enzyme Inhibition and Biological Interactions
While not a direct chemical reaction, the compound’s sulfonyl group and benzimidazole core contribute to biological activity:
-
Topoisomerase I Inhibition : Binds to DNA-enzyme complexes, inducing apoptosis in cancer cells .
-
Antimicrobial Activity : Disrupts bacterial cell wall synthesis via sulfonamide-mediated pathways .
Comparative Reactivity Table
| Functional Group | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| Benzimidazole core | Electrophilic substitution | HNO₃, Br₂, Cl₂ | Nitro-, bromo-, or chloro-derivatives |
| Nitrile (-C≡N) | Hydrolysis/Reduction | H₂O/H⁺, LiAlH₄ | Carboxylic acid or primary amine |
| Ketone (-C=O) | Reduction | NaBH₄, LiAlH₄ | Secondary alcohol |
| Sulfonyl group (-SO₂-) | Oxidation | CrO₃, H₂O₂ | Sulfonic acid derivatives |
Case Studies and Experimental Data
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that benzimidazole derivatives possess notable antimicrobial properties. The compound , due to its unique structural features, has been evaluated for antibacterial activity. Studies have shown that compounds with benzimidazole cores exhibit effectiveness against a range of bacterial strains, making them candidates for developing new antibiotics .
Anticancer Potential
Benzimidazole derivatives have also been investigated for their anticancer properties. The presence of the nitrile and sulfonamide groups in this compound enhances its biological activity by potentially inhibiting tumor cell proliferation. Preliminary studies suggest that modifications to the benzimidazole structure can lead to increased cytotoxicity against various cancer cell lines .
Neuropharmacological Effects
The pyrrolidine moiety in the compound may contribute to neuropharmacological effects. Compounds containing similar structures have been studied for their ability to modulate neurotransmitter systems, which could lead to therapeutic applications in treating neurological disorders.
Material Science
Organic Electronics
The unique electronic properties of (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanenitrile make it a candidate for applications in organic electronics. Its potential use as an organic semiconductor has been explored, particularly in organic photovoltaic devices and light-emitting diodes (LEDs). The compound's ability to form stable thin films could enhance device performance and efficiency .
Nanocomposites
In material science, the incorporation of this compound into polymer matrices has been studied to improve mechanical and thermal properties. Such nanocomposites could find applications in various fields, including automotive and aerospace industries, where enhanced material properties are crucial .
Synthetic Methodologies
Synthesis of Novel Compounds
The synthetic routes developed for (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanenitrile often involve multi-step reactions that can be adapted for the synthesis of other bioactive compounds. The methodologies employed can serve as templates for generating libraries of related compounds, facilitating drug discovery efforts .
Catalysis
The compound's structure may also lend itself to catalytic applications. Research into similar benzimidazole derivatives has shown their potential as catalysts in various organic reactions, such as cross-coupling and oxidation reactions. This application could streamline synthetic pathways in pharmaceutical manufacturing and other chemical processes .
Case Studies
Mechanism of Action
The mechanism of action of (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Quantitative Similarity Analysis Using Tanimoto Coefficients
highlights the use of Tanimoto coefficients to quantify structural similarity between compounds.
- Structural Fingerprinting : The benzoimidazole and sulfonamide groups in the target compound would likely reduce its similarity to SAHA (a hydroxamate-based histone deacetylase inhibitor) compared to aglaithioduline (~70% similarity to SAHA).
- Pharmacokinetics: Sulfonamide groups often enhance metabolic stability and membrane permeability relative to esters or ethers, as seen in ’s methoxycarbonyl group. This suggests the target compound may exhibit superior pharmacokinetics compared to non-sulfonylated analogs .
Comparison with Propanenitrile-Based Derivatives
and describe propanenitrile derivatives with varying substituents:
- : Bis-3-oxopropanenitrile reacts with aromatic diazonium salts to form hydrazones. The target compound’s pyrrolidin-1-ylsulfonyl group is electron-withdrawing, which could stabilize the propanenitrile core differently than the electron-donating groups (e.g., dimethylamino) in .
- : Compounds like 3-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenylamino)propanenitrile feature quinazolinone-linked propanenitriles.
Table 2: Functional Group Impact on Propanenitrile Derivatives
Biological Activity
(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanenitrile (CAS Number: 201989-83-5) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's molecular characteristics, biological activities, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics
The molecular formula of the compound is , with a molecular weight of 364.44 g/mol. The structure includes a benzimidazole moiety, which is known for its biological significance, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| CAS Number | 201989-83-5 |
| Molecular Formula | C18H20N4O2S |
| Molecular Weight | 364.44 g/mol |
| Structure | Structure |
Anticancer Activity
Research indicates that compounds containing benzimidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar benzimidazole-based compounds can inhibit the growth of various cancer cell lines, including leukemia and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as MAPK and PI3K/Akt pathways .
Antimicrobial Properties
The compound also exhibits antimicrobial activity against a range of pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting a potential role in developing new antibiotics .
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes. For example, it has been noted to inhibit topoisomerase I, an enzyme critical for DNA replication and transcription in cancer cells. This inhibition can lead to DNA damage and subsequent cell death in rapidly dividing cells .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the benzimidazole ring and the introduction of sulfonyl groups significantly enhance biological activity. The presence of a pyrrolidinyl group is particularly noted to increase solubility and bioavailability, which are critical factors for therapeutic efficacy .
Case Studies
- Leukemia Cell Lines : A study conducted on MV4-11 and MOLM13 leukemia cell lines demonstrated that the compound inhibited cell growth with an IC50 value around 0.3 µM, indicating potent anticancer activity .
- Bacterial Inhibition : Research involving various bacterial strains showed that this compound effectively reduced bacterial viability, suggesting its potential as a new antimicrobial agent .
Q & A
Q. What are the standard synthetic routes for this compound, and how can purity be ensured during synthesis?
The compound is synthesized via multi-step reactions, typically involving condensation of a benzimidazole precursor with a ketone-bearing sulfonylphenyl group. Key steps include:
- Knoevenagel condensation to form the α,β-unsaturated nitrile moiety.
- Sulfonylation of the phenyl group using pyrrolidine-sulfonyl reagents. Purification often employs column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) followed by recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity . Characterization : Confirm structure via /-NMR (e.g., δ ~7.8 ppm for aromatic protons, δ ~160 ppm for carbonyl carbons) and high-resolution mass spectrometry (HRMS; calculated [M+H]⁺: 465.1521) .
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
Beyond NMR and HRMS:
- FT-IR : Verify key functional groups (e.g., C≡N stretch ~2220 cm⁻¹, C=O stretch ~1680 cm⁻¹).
- HPLC-PDA : Assess purity (>98% at 254 nm) using a C18 column (gradient: 0.1% TFA in H₂O/MeCN).
- Elemental Analysis : Match calculated vs. experimental C, H, N, S values (e.g., C: 62.06%, H: 4.55%, N: 12.07%, S: 6.89%) .
Q. How is the compound initially screened for biological activity in academic research?
Primary assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli; IC₅₀ ~5–20 µM).
- Anticancer : MTT assay (e.g., IC₅₀ ~10 µM in HeLa cells).
- Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR inhibition at 1–10 µM). Negative controls (DMSO) and reference compounds (e.g., doxorubicin for cytotoxicity) are essential .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
Contradictions often arise from assay conditions or compound stability. Mitigation strategies include:
- Orthogonal assays : Validate kinase inhibition via SPR (surface plasmon resonance) alongside fluorescence assays.
- Dose-response curves : Use 8–12 concentration points to calculate accurate IC₅₀ values.
- Stability testing : Incubate the compound in assay buffers (e.g., PBS, pH 7.4) for 24–48 hr and reanalyze via HPLC .
Q. What computational approaches predict this compound’s mechanism of action?
- Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase; binding energy ≤−8.5 kcal/mol).
- MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability.
- PASS prediction : Predict off-target effects (e.g., 75% probability of tubulin inhibition) .
Q. How can the synthesis be optimized for scalability without compromising yield?
Apply Design of Experiments (DoE) principles:
- Factors : Temperature (60–100°C), catalyst loading (5–15 mol%), reaction time (12–24 hr).
- Response surface methodology (RSM) : Identify optimal conditions (e.g., 80°C, 10 mol% catalyst, 18 hr) for 85% yield.
- Flow chemistry : Transition batch reactions to continuous flow for improved heat/mass transfer .
Q. What strategies elucidate the role of the pyrrolidin-1-ylsulfonyl group in bioactivity?
- SAR studies : Synthesize analogs replacing sulfonyl with carbonyl or phosphoryl groups.
- Crystallography : Co-crystallize the compound with target proteins (e.g., PDB deposition) to map hydrogen bonds involving the sulfonyl oxygen.
- Proteomics : Use affinity chromatography to pull down interacting proteins in cell lysates .
Data Contradiction Analysis
Q. How should researchers address discrepancies in NMR spectra between synthesized batches?
- Variable temperature NMR : Detect rotamers (e.g., sulfonyl group rotation) causing split peaks.
- HPLC-MS : Check for degradation products (e.g., hydrolysis of the nitrile group).
- X-ray crystallography : Resolve absolute configuration if tautomerism is suspected .
Methodological Tables
Q. Table 1. Key Synthetic Parameters and Outcomes
| Parameter | Optimal Range | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Catalyst (Et₃N) | 10 mol% | 85 | 98 | |
| Reaction Temp | 80°C | 82 | 97 | |
| Purification Method | Column → Recrystallization | 75 | 99 |
Q. Table 2. Predicted vs. Experimental Bioactivity
| Target | PASS Prediction (Probability) | Experimental IC₅₀ (µM) | Reference |
|---|---|---|---|
| EGFR Kinase | 82% | 3.5 ± 0.7 | |
| Tubulin Polymerization | 75% | 12.1 ± 2.3 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
